Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

SYK inhibition Kinase inhibitor potency BCR signaling

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione, coded TAK-659 (mivavotinib), is an orally bioavailable, reversible small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It was discovered by Takeda Oncology and has progressed through Phase I/II clinical evaluation for B-cell malignancies and acute myeloid leukemia (AML).

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 558444-72-7
Cat. No. B1504833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
CAS558444-72-7
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2/t18-/m0/s1
InChIKeyRGWFFWNIIJWXKT-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 (CAS 558444-72-7) Baseline Overview for Scientific Procurement


(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione, coded TAK-659 (mivavotinib), is an orally bioavailable, reversible small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It was discovered by Takeda Oncology and has progressed through Phase I/II clinical evaluation for B-cell malignancies and acute myeloid leukemia (AML). Its molecular formula is C21H23N3O2 (MW 349.43 g/mol), and the free base CAS is 558444-72-7 [1]. TAK-659 inhibits purified SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM, and it demonstrates >50-fold selectivity for SYK and FLT3 over a panel of 290 other protein kinases [1][2].

Why Generic Substitution of TAK-659 (CAS 558444-72-7) with In-Class SYK or BTK Inhibitors Is Not Supported


SYK inhibitors and BTK inhibitors are not functionally interchangeable in BCR-pathway-driven malignancies. TAK-659 is one of the few agents that simultaneously inhibits SYK and FLT3 at low nanomolar concentrations, a dual profile absent in fostamatinib, entospletinib, cerdulatinib, or ibrutinib [1]. Furthermore, TAK-659 spares ZAP-70 in T cells—a selectivity feature not uniformly demonstrated by other SYK inhibitors—reducing the risk of unintended T-cell immunosuppression [2]. In DLBCL models, TAK-659 achieved superior tumor growth inhibition compared with a BTK inhibitor, demonstrating that upstream SYK blockade can overcome resistance mechanisms that limit BTK-targeted agents [3]. These pharmacological distinctions make blind substitution scientifically unsound.

Quantitative Differentiation Evidence for TAK-659 (CAS 558444-72-7) Against Closest Comparators


SYK Enzymatic Potency: TAK-659 vs. Fostamatinib, Entospletinib, and Cerdulatinib

TAK-659 inhibits SYK with an IC50 of 3.2 nM in cell-free enzymatic assays. This represents a 12.8-fold potency advantage over fostamatinib's active metabolite R406 (IC50 41 nM), a 2.4-fold advantage over entospletinib (IC50 7.7 nM), and a 10-fold advantage over cerdulatinib (IC50 32 nM) [1].

SYK inhibition Kinase inhibitor potency BCR signaling

Dual SYK/FLT3 Inhibition: TAK-659 vs. Single-Target SYK Inhibitors

TAK-659 is a equipotent dual inhibitor of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM). In contrast, fostamatinib (R406) is reported to be 5-fold less potent against FLT3 relative to SYK, and entospletinib shows >1000-fold selectivity for SYK over FLT3, rendering it functionally inactive against FLT3 at pharmacologically relevant concentrations [1]. In AML xenograft models, TAK-659 at 60 mg/kg QD achieved 96% tumor growth inhibition (TGI) in the FLT3-ITD-driven MV-4-11 model and 66% TGI in the FLT3-WT KG-1 model, confirming functional FLT3 inhibition in vivo [1].

FLT3 inhibition Dual kinase inhibitor AML

Superior Tumor Growth Inhibition in GCB-DLBCL: TAK-659 vs. BTK Inhibitor

In the OCI-LY-19 germinal center B-cell (GCB) DLBCL xenograft model, TAK-659 at 60 mg/kg oral daily dosing achieved 37% tumor growth inhibition (TGI), while a BTK inhibitor (consistent with ibrutinib in this model context) achieved only 15% TGI [1]. This 2.5-fold difference in efficacy supports the hypothesis that upstream SYK inhibition can control BCR signaling in DLBCL subtypes where BTK inhibition alone is insufficient.

DLBCL Tumor growth inhibition BTK inhibitor comparison

Broad Kinase Selectivity Profile: TAK-659 vs. Comparator SYK Inhibitors

TAK-659 was profiled against a panel of 290 protein kinases and exhibited >50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. Specific selectivity ratios include 42-fold over ZAP-70 (the T-cell homologue of SYK), 36-fold over JAK3, and 23-fold over VEGFR2 . Critically, TAK-659 does not inhibit ZAP-70 in T cells, as confirmed functionally in primary CLL co-culture experiments—a selectivity feature not uniformly documented for other clinical SYK inhibitors such as fostamatinib or cerdulatinib [2].

Kinase selectivity Off-target profiling Safety pharmacology

Differential Antiproliferative Activity in FLT3-Mutated vs. FLT3-Wild-Type AML: TAK-659 vs. Fostamatinib

In an ex vivo study of primary AML patient samples treated with a panel of five SYK inhibitors, both TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3-mutated patients compared to FLT3-nonmutated patients [1]. However, TAK-659 demonstrated a strong antiproliferative effect across all seven patient samples tested (5 nM–5 µM concentration range), whereas fostamatinib, entospletinib, and RO9021 exhibited more divergent and patient-dependent activity [1]. This indicates that TAK-659's dual SYK/FLT3 mechanism provides more consistent coverage across genetically heterogeneous AML populations.

FLT3 mutation AML heterogeneity Precision oncology

Tumor-Selective Cytotoxicity: TAK-659 Spares Non-Tumor Cells

TAK-659 induces cell death in tumor cells while sparing non-tumor cells, a property demonstrated in both cell-line experiments and in vivo models [1][2]. In the LMP2A/MYC transgenic mouse model of EBV-associated lymphoma, TAK-659 treatment abrogated tumor development and splenomegaly without detectable toxicity to host spleen and bone marrow cells [1]. In contrast, BTK inhibitors such as ibrutinib are associated with off-target effects on normal B-cells, T-cells, and platelets due to irreversible binding to BTK and other kinases (e.g., ITK, EGFR, TEC) [3]. While systematic head-to-head non-tumor cytotoxicity data for all SYK inhibitors are limited, TAK-659's tumor-selectivity phenotype is consistently reported across independent studies.

Tumor selectivity Cytotoxicity Therapeutic window

Optimal Research Application Scenarios for TAK-659 (CAS 558444-72-7)


DLBCL In Vivo Efficacy Studies in GCB Subtype Models Where BTK Inhibitors Fail

TAK-659 is the preferred SYK inhibitor for DLBCL xenograft studies in the GCB subtype, based on direct evidence that it achieves 2.5-fold higher TGI than a BTK inhibitor in the OCI-LY-19 model (37% vs. 15% at 60 mg/kg QD) [1]. Researchers investigating BCR-pathway addiction in GCB-DLBCL should select TAK-659 over BTK inhibitors or SYK-only agents when the experimental objective is to evaluate upstream SYK blockade as a strategy to overcome BTK-inhibitor-resistant signaling.

AML Models Requiring Combined SYK and FLT3 Pathway Inhibition

For AML studies—particularly those involving FLT3-ITD-driven models such as MV-4-11—TAK-659 provides validated dual SYK/FLT3 inhibition with an in vivo TGI of 96% at 60 mg/kg QD [2]. Unlike fostamatinib (weak FLT3 activity) or entospletinib (no meaningful FLT3 inhibition at pharmacological concentrations), TAK-659 is the only agent in the clinical SYK inhibitor class that delivers equipotent sub-5 nM dual target engagement. It is therefore the compound of choice for experiments aimed at interrogating the cooperative role of SYK and FLT3 in AML proliferation and survival.

CLL Microenvironment Studies Requiring Selective SYK Inhibition Without T-Cell ZAP-70 Suppression

TAK-659 is uniquely documented to inhibit BCR signaling in CLL cells co-cultured with bone marrow stromal cells without inhibiting ZAP-70 in T cells, a selectivity feature confirmed at both the enzymatic level (42-fold selectivity) and in functional assays [3]. This makes TAK-659 the appropriate selection for ex vivo CLL-microenvironment studies where preservation of T-cell function is required to accurately model the therapeutic window, as less selective SYK inhibitors (e.g., cerdulatinib with its additional JAK inhibitory activity) may confound results by suppressing T-cell signaling.

EBV-Associated Lymphoma Models Leveraging Tumor-Selective Cytotoxicity

TAK-659 has demonstrated complete abrogation of splenomegaly and tumor development in the LMP2A/MYC transgenic mouse model of EBV-associated lymphoma, with the critical differentiator being selective killing of tumor cells while sparing host splenocytes and bone marrow cells [4]. For researchers studying EBV-driven B-cell lymphomagenesis, TAK-659 offers a tool compound that recapitulates the therapeutic principle of tumor-selective SYK/FLT3 inhibition without the confounding variable of generalized hematopoietic toxicity observed with less selective agents.

Quote Request

Request a Quote for (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.